molecular formula C7H13ClN2 B1494441 Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride

Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride

Cat. No.: B1494441
M. Wt: 160.64 g/mol
InChI Key: VUSFXQAGYDHBGU-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride is a chemical compound with a complex structure that includes a cyclopentyl ring, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl ring, introduction of the amino group, and the nitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and their implications.

Comparison with Similar Compounds

Similar Compounds

  • Rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride
  • Rac-2-[(1R,3S)-3-aminocyclopentyl]acetate

Uniqueness

Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

2-[(1R,3S)-3-aminocyclopentyl]acetonitrile;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c8-4-3-6-1-2-7(9)5-6;/h6-7H,1-3,5,9H2;1H/t6-,7-;/m0./s1

InChI Key

VUSFXQAGYDHBGU-LEUCUCNGSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC#N)N.Cl

Canonical SMILES

C1CC(CC1CC#N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.